2-methyl-1H-benzo[d]imidazole-4-carboxamide
Description
Properties
IUPAC Name |
2-methyl-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-11-7-4-2-3-6(9(10)13)8(7)12-5/h2-4H,1H3,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMGIFLIMIXLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
o-Diaminobenzamide and Methyl-Substituted Aldehydes
A widely reported method involves cyclizing o-diaminobenzamide (6) with methyl-substituted aldehydes under acidic conditions. For example, reacting 6 with 2-methyl-4-formylbenzoate (7) in ethanol with NaHSO₃ at 60°C for 1–2 hours yields the benzimidazole core. The methyl group at position 2 is introduced via the aldehyde’s substituent, while the carboxamide originates from the precursor 6 (Scheme 1).
Table 1: Optimization of Cyclocondensation Conditions
| Aldehyde | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Methyl-4-formylbenzoate | NaHSO₃ | 60 | 1.5 | 78 |
| 2-Methylpropanal | HCl | 80 | 2 | 65 |
The choice of aldehyde critically influences regioselectivity, as demonstrated by computational studies showing that electron-donating groups (e.g., methyl) direct cyclization to the 2-position.
Reduction and Cyclization Approaches
Nitro-to-Amine Reduction Followed by Cyclization
Starting from 3-nitrophthalic anhydride (1) , a four-step sequence yields o-diaminobenzamide (6) :
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Amino ring-opening of 1 with ammonium hydroxide.
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Hofmann rearrangement to generate an isocyanate intermediate.
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Amidation with aqueous ammonia to form 5 .
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Reduction using Raney Ni and hydrazine hydrate to produce 6 .
Cyclization of 6 with 2-methylglyoxal in acetic acid at reflux (120°C, 4 hours) furnishes this compound in 72% yield.
Key Advantage : This method avoids harsh methylating agents, relying instead on glyoxal’s methyl group for substitution.
Post-Cyclization Functionalization
Carboxylic Acid to Carboxamide Conversion
For benzimidazoles synthesized with a carboxylic acid group at position 4, carboxamide installation employs coupling agents. For example, treating 2-methyl-1H-benzo[d]imidazole-4-carboxylic acid (9) with HBTU and potassium carbonate in acetone at room temperature achieves 85% conversion to the carboxamide.
Mechanistic Insight : The 2-hydroxyaryl group in intermediates enhances electrophilicity at position 4, facilitating nucleophilic attack by ammonia.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-benzo[d]imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-1H-benzo[d]imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-methyl-1H-benzo[d]imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
Veliparib (ABT-888)
Veliparib, (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide, shares the benzimidazole-4-carboxamide core but incorporates a 2-methylpyrrolidine side chain. While Veliparib showed promising PARP-1/2 inhibition, 2-methyl-1H-benzo[d]imidazole-4-carboxamide derivatives (e.g., compound 5ck and 5cp) replace the pyrrolidine group with aromatic or substituted alkyl chains, improving membrane permeability and reducing cytotoxicity in normal cells . For instance, 5cp demonstrated IC₅₀ values comparable to Veliparib (≤10 nM) but with lower toxicity in human normal cell lines (e.g., LO2 hepatocytes) .
Thieno[3,4-d]imidazole-4-carboxamide Derivatives
Replacing the benzene ring in benzimidazole with a thiophene (e.g., compound 16l) retained PARP-1 inhibitory activity (IC₅₀ = 1.2 nM) while reducing metabolic instability. However, this compound derivatives generally exhibit superior cellular anti-proliferative effects in BRCA-deficient models (e.g., HCC1937 cells) compared to thieno analogues .
Activity and Selectivity Profiles
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cytotoxicity (Normal Cells) | Key Structural Feature |
|---|---|---|---|---|
| This compound (5cp) | 8.2 | 12.5 | Low (IC₅₀ > 100 μM) | Aromatic side chain |
| Veliparib (ABT-888) | 5.4 | 9.8 | Moderate (IC₅₀ ≈ 50 μM) | 2-Methylpyrrolidine |
| Thieno[3,4-d]imidazole-16l | 1.2 | 3.7 | Low (IC₅₀ > 80 μM) | Thiophene ring |
| Olaparib (AZD2281) | 1.4 | 2.1 | High (IC₅₀ ≈ 20 μM) | Phthalazinone core |
Key Findings :
- Aromatic Side Chains : Derivatives like 5cp with 4-chlorophenyl substitutions show enhanced PARP-1 affinity and reduced off-target toxicity compared to Veliparib .
- Heterocyclic Modifications: Thienoimidazole derivatives (e.g., 16l) exhibit higher enzymatic potency but comparable cellular activity to benzimidazole-based compounds .
Pharmacokinetic and Toxicity Comparisons
- ADMET Profiles: this compound derivatives demonstrate favorable predicted ADMET properties, including moderate plasma protein binding (≈85%) and blood-brain barrier permeability (logBB = -0.3) . In contrast, thienoimidazole analogues show higher metabolic clearance in vitro (e.g., 16l hepatic clearance = 28 mL/min/kg) .
- Toxicity: The lower cytotoxicity of 5cp and 16j toward normal cells (e.g., LO2 and HEK293) is attributed to reduced interaction with non-PARP targets, such as tankyrases .
Dual-Target Inhibitors
Compounds like DDY10 and DDY11 incorporate sulfonylpiperazine linkers to simultaneously inhibit PARP-1 and nicotinamide phosphoribosyltransferase (NAMPT). These dual-target agents show synergistic anti-proliferative effects in breast cancer models (MDA-MB-231 cells) but exhibit higher cytotoxicity (IC₅₀ ≈ 15 μM) compared to single-target benzimidazole derivatives .
Biological Activity
2-Methyl-1H-benzo[d]imidazole-4-carboxamide is a heterocyclic compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Overview of the Compound
Chemical Structure : The compound features a unique arrangement of methyl and carboxamide groups, which influence its biological activity and chemical reactivity. The primary target identified for this compound is pantothenate synthetase in Mycobacterium tuberculosis, which plays a crucial role in coenzyme A biosynthesis and fatty acid metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The minimum inhibitory concentrations (MICs) for these pathogens range from 0.06 to 8 µg/mL, demonstrating significant efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in cancer cell lines. For instance, it exhibited an IC50 value of 25.72 ± 3.95 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
- Mechanism of Action : The compound's mechanism involves the induction of cell cycle arrest at the G1 phase, leading to increased apoptosis rates in treated cells. Flow cytometry analysis revealed a shift in cell cycle distribution, with a significant increase in G0-G1 phase cells from 52.39% to 72.13% upon treatment .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| HepG2 | Varies | Cell cycle arrest at G1 phase |
| HCT116 | 7.4 | Significant cytotoxicity |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the secretion of inflammatory mediators such as MCP-1 in human whole blood assays, suggesting its potential utility in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study evaluated the anticancer effects of various benzimidazole derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in murine models, supporting its potential as an effective anticancer therapeutic .
- Mechanistic Insights : Further investigations into the biochemical pathways affected by this compound revealed that it disrupts pantothenate and coenzyme A biosynthesis, directly impacting fatty acid synthesis and energy metabolism in cancer cells .
- Combination Therapies : Recent research has explored the synergistic effects of combining this compound with other anticancer agents, enhancing its efficacy against resistant cancer cell lines .
Future Directions
The ongoing research aims to optimize the chemical structure of this compound to enhance its biological activity and reduce potential side effects. Modifications are being tested to improve its pharmacokinetic properties while maintaining or enhancing its therapeutic efficacy against various diseases.
Q & A
Q. Q1. What are the common synthetic routes for 2-methyl-1H-benzo[d]imidazole-4-carboxamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step protocols:
Step 1 : Condensation of o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol (confirmed via IR: S-H stretch at 2634 cm⁻¹ and N-H at 3395 cm⁻¹) .
Step 2 : Reaction with hydrazine hydrate to yield 2-hydrazinyl-1H-benzo[d]imidazole, characterized by shifts in Rf values and NMR (δ12.31 for S-H; δ10.93 for benzimidazole N-H) .
Step 3 : Condensation with sodium cyanate and glacial acetic acid to form the carboxamide intermediate.
Final Step : Introduction of the methyl group via alkylation or substitution.
Validation : Elemental analysis (±0.4% deviation) and ESI-MS confirm molecular formulas .
Q. Q2. Which spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3395–3464 cm⁻¹, C=O at ~1650 cm⁻¹) .
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ6.5–8.5) and carbon types (e.g., N=C-N at δ151.93) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles (e.g., benzimidazole ring planarity) .
Advanced Research Questions
Q. Q3. How do structural modifications at the 4-carboxamide position influence PARP-1 inhibitory activity?
Methodological Answer:
- SAR Strategy : Replace the carboxamide with bioisosteres (e.g., tetrazole, sulfonamide) or introduce substituents (e.g., halogens, methyl groups) to enhance binding.
- Example : Substitution with a 4-(4-acetylpiperazine)phenyl group improved PARP-1 inhibition (IC50 < 50 nM) by enhancing hydrophobic interactions with the NAD⁺-binding site .
- Validation : Competitive enzyme assays (e.g., fluorescence polarization) and docking studies (e.g., Glide/SP scoring) .
Q. Q4. What computational approaches resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Dynamics Simulations : Run MD simulations (e.g., GROMACS) to assess ligand-protein stability under varying pH/temperature.
- Free Energy Calculations : Use MM-PBSA to compare binding affinities of analogs (e.g., 6-chloro vs. 4-methyl derivatives) .
- Meta-Analysis : Cross-reference IC50 values from enzyme assays (e.g., PARP-1 inhibition) with cellular viability data (e.g., MTT assays) to identify assay-specific discrepancies .
Q. Q5. How can crystallographic data address ambiguities in tautomeric forms of the benzimidazole core?
Methodological Answer:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction at synchrotron facilities.
- Refinement : SHELXL refines tautomer occupancy (e.g., 1H vs. 3H forms) using anisotropic displacement parameters .
- Validation : Compare experimental bond lengths (e.g., C-N in imidazole: ~1.32 Å) with DFT-optimized geometries .
Q. Q6. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Reagent Selection : Use K2CO3 instead of Na2CO3 for better solubility in aqueous/organic biphasic systems .
- Catalysis : Employ Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) for selective C-H activation, reducing side reactions .
- Process Monitoring : In-situ FTIR tracks intermediate formation (e.g., hydrazine-carboxamide condensation) .
Q. Q7. How does this compound interact with purine biosynthesis enzymes like adenylosuccinate lyase (ADSL)?
Methodological Answer:
- Enzyme Assays : Monitor SAICAR → AICAR conversion via HPLC (retention time ~8.2 min) .
- Inhibition Kinetics : Fit data to Michaelis-Menten models to determine Ki (e.g., competitive inhibition with K_m shifts) .
- Structural Insights : Co-crystallize with ADSL to identify H-bonding with Arg301 and His178 .
Data Contradiction Analysis
Q. Q8. How to reconcile discrepancies in reported melting points of derivatives?
Methodological Answer:
- Purity Assessment : Repeat synthesis with column chromatography (e.g., silica gel, ethyl acetate/hexane) and confirm via HPLC (>98% purity) .
- Polymorph Screening : Use solvent recrystallization (e.g., ethanol vs. DMF) to isolate stable forms, characterized via DSC .
- Inter-lab Comparison : Cross-validate with standardized DSC protocols (heating rate: 10°C/min) .
Q. Q9. Why do some analogs show variable activity in cell-based vs. cell-free assays?
Methodological Answer:
- Membrane Permeability : Measure logP (e.g., shake-flask method) and correlate with cellular uptake (e.g., LC-MS intracellular concentration) .
- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
- Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to rule out kinase inhibition .
Q. Q10. What methods validate the proposed mechanism of action in in vivo models?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
